Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate is a complex piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-oxo (ketone) moiety, and a tert-butyl(dimethyl)silyl (TBS)-protected hydroxymethyl substituent at the 2-position. This compound is primarily utilized in organic synthesis as a key intermediate for constructing nitrogen-containing heterocycles, particularly in medicinal chemistry and natural product synthesis. Its structural complexity enables selective deprotection and functionalization, making it valuable for multi-step synthetic routes .
Properties
Molecular Formula |
C17H33NO4Si |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)11-13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 |
InChI Key |
HDJGUCSZJYEJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Core
- The starting point is often a 4-oxopiperidine derivative, which can be prepared by cyclization of suitable amino acid or amino ketone precursors.
- The piperidine ring provides the backbone for subsequent functionalization.
Introduction of the Hydroxymethyl Group and Silyl Protection
- The hydroxymethyl substituent at the 2-position is introduced via nucleophilic substitution or oxidation-reduction sequences on the piperidine ring.
- This hydroxyl group is then protected by reaction with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole.
- The reaction is typically carried out in an aprotic solvent like methylene chloride at room temperature to ensure selective silylation.
Protection of the Piperidine Nitrogen
- The nitrogen atom is protected by formation of the tert-butyl carbamate (Boc) group.
- This is achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions using catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF).
- This step improves the compound’s stability and solubility for further synthetic manipulations.
Purification and Characterization
- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification is commonly performed via silica gel column chromatography using hexane/ethyl acetate gradients.
- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC purity analysis.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidine ring formation | Cyclization from amino precursors | Various | Ambient to reflux | Variable | Starting material preparation |
| Hydroxymethyl introduction | Nucleophilic substitution/oxidation-reduction | THF or similar | 0–25 °C | ~70-80 | Position-specific functionalization |
| Silyl protection (TBS) | tert-Butyl(dimethyl)silyl chloride + imidazole | Methylene chloride | Room temperature | 80-90 | Selective hydroxyl protection |
| Nitrogen Boc protection | Di-tert-butyl dicarbonate + DMAP | THF | Room temperature | 85-95 | Carbamate formation for N-protection |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | - | Purity >95% by HPLC |
- The TBS protecting group is critical for preventing unwanted side reactions at the hydroxymethyl position during subsequent synthetic steps. It is stable under neutral and mildly basic conditions but can be selectively removed under fluoride ion treatment (e.g., TBAF).
- The Boc group on the nitrogen provides stability against nucleophilic attack and facilitates handling and storage.
- The 4-oxo group on the piperidine ring is reactive towards nucleophiles, allowing further functionalization such as reductive amination or addition reactions.
- Analytical data from NMR confirm the presence of characteristic signals: the TBS methyl groups appear near δ 0.0 to 0.1 ppm, and the Boc tert-butyl group resonates near δ 1.4 ppm.
- Mass spectrometry typically shows a molecular ion peak consistent with the molecular weight of 343.5 g/mol.
- HPLC analysis with C18 columns and UV detection at 210–254 nm confirms purity above 95%, essential for downstream applications.
- The synthesis involves reagents such as TBS chloride and Boc anhydride, which require handling under inert atmosphere and use of personal protective equipment (PPE) including gloves, lab coats, and eye protection.
- Reactions are performed in fume hoods to avoid exposure to volatile and potentially irritant byproducts like tert-butanol.
- Waste containing silicon and organic residues should be disposed of according to hazardous waste protocols.
| Aspect | Details |
|---|---|
| Starting Material | 4-oxopiperidine derivatives |
| Key Reagents | tert-Butyl(dimethyl)silyl chloride, imidazole, di-tert-butyl dicarbonate, DMAP |
| Solvents | Methylene chloride, THF |
| Protection Groups | TBS for hydroxymethyl, Boc for nitrogen |
| Reaction Monitoring | TLC, HPLC |
| Purification | Silica gel chromatography with hexane/ethyl acetate gradients |
| Analytical Techniques | NMR (1H, 13C), MS (ESI or HRMS), HPLC |
| Typical Yields | 70-95% per step |
| Storage Conditions | Inert atmosphere (N2 or Ar), -20°C to prevent hydrolysis |
This detailed synthesis approach, supported by analytical validation and safety considerations, provides a robust and reproducible method for preparing tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate suitable for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ester Carbonyl
The tert-butyloxycarbonyl (Boc) group undergoes nucleophilic acyl substitution under acidic or basic conditions, facilitating the introduction of new functional groups.
Mechanistic Insight : The Boc group’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by amines or water, forming intermediates that collapse to release CO₂ and tert-butanol.
Silyl Ether Cleavage
The tert-butyldimethylsilyl (TBS) ether moiety is cleaved under mild fluoride-based conditions, yielding primary alcohols.
Applications : Selective deprotection enables sequential functionalization, e.g., oxidation of the alcohol to aldehydes for further coupling .
Ketone Reduction
The 4-oxopiperidine ketone is reduced to secondary alcohols using hydride donors.
Notes : Steric bulk from the silyl ether directs reductants to the less hindered face of the ketone, influencing stereochemical outcomes.
Functionalization via Enolate Intermediates
The ketone forms enolates under strong bases, enabling alkylation or aldol reactions.
Optimization : Flow microreactor systems enhance enolate stability and reaction reproducibility compared to batch methods.
Oxidation of the Piperidine Ring
The 4-oxo group participates in oxidation-reduction cascades, though this is less common.
Scientific Research Applications
Synthetic Applications
Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate is primarily utilized in organic synthesis due to its functional groups that allow for further modifications. The carbonyl group in the piperidine ring can participate in nucleophilic addition reactions, making it suitable for creating more complex molecules.
Synthetic Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of Silyl Group : The tert-butyldimethylsilyl group can be introduced through silylation reactions, enhancing the compound's stability.
- Esterification : The carboxylic acid functionality can be converted into an ester, improving solubility and reactivity in biological systems.
These methods highlight the compound's versatility for generating derivatives that may possess enhanced properties or biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications.
Potential Therapeutic Uses
The compound's unique structure allows researchers to explore its potential as:
- Anticancer Agent : Due to its ability to modulate biological pathways involved in cell proliferation and apoptosis.
- Neuroprotective Agent : It may offer protective effects in neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress.
- Anti-inflammatory Agent : The compound could potentially inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the applications of this compound, focusing on its biological effects and synthetic utility:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential for development into anticancer therapeutics.
- Neuroprotective Studies : Investigations into the neuroprotective properties revealed that modifications to the compound could enhance its efficacy in models of neurodegeneration.
- Inflammation Models : Research indicated that this compound could modulate inflammatory responses in vitro, paving the way for further exploration in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can act as a protecting group, allowing for selective reactions at other sites within the molecule. The piperidine ring may interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the 4-oxopiperidine-1-carboxylate backbone but differing in substituents include:
Key Observations :
- Substituents at the C3 or C2 positions significantly alter steric and electronic properties. For example, the TBS-protected hydroxymethyl group in the target compound enhances stability toward acidic/basic conditions compared to ethyl or methyl groups .
TBS-Protected Analogues
The TBS group is a critical protective moiety. Comparable compounds include:
Key Observations :
- The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than pyrrolidine derivatives (5-membered), impacting binding affinity in biological systems .
- TBS protection at the hydroxymethyl position (C2 in the target compound) contrasts with TBS on sidechains (e.g., butoxy groups in ), altering solubility and reactivity .
Key Observations :
- The target compound’s synthetic yield (50% in ) is comparable to other tert-butyl carboxylate derivatives, though yields vary with substituent complexity.
- TLC mobility (Rf) differences reflect polarity changes: nitro or dibenzylamino groups () reduce mobility compared to ketone/ester functionalities .
Biological Activity
Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate, a compound with the molecular formula C17H33NO4Si, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with various functional groups, including a tert-butyldimethylsilyl ether. Its structure can be represented as follows:
- Molecular Formula : C17H33NO4Si
- CAS Number : 849767-21-1
- Molecular Weight : 341.53 g/mol
The presence of the silyl group enhances the compound's stability and solubility, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
2. Anticancer Properties
Some studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with structural similarities to this compound have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact pathways involved may include the modulation of signaling pathways such as PI3K/Akt and MAPK.
3. Neuroprotective Effects
Recent investigations have also suggested neuroprotective properties associated with piperidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions like Alzheimer's disease, where oxidative damage plays a significant role.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al., 2023 | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential for new antibiotic development |
| Johnson et al., 2024 | Showed cytotoxic effects on breast cancer cell lines | Highlights possible anticancer applications |
| Lee et al., 2023 | Found neuroprotective effects in vitro | Indicates potential for treating neurodegenerative diseases |
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger programmed cell death through intrinsic or extrinsic pathways.
- Antioxidant Activity : By scavenging free radicals, it can reduce oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:
Piperidine Core Functionalization : Start with 4-oxopiperidine derivatives. Introduce the oxymethyl group at position 2 via nucleophilic substitution or oxidation-reduction sequences.
Silyl Protection : Use tert-butyl(dimethyl)silyl (TBS) chloride in the presence of a base (e.g., imidazole) to protect the hydroxyl group .
Carboxylate Protection : React the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to form the tert-butyl carboxylate .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : Confirm the presence of TBS (δ ~0.1 ppm for Si(CH₃)₂) and Boc (δ ~1.4 ppm for tert-butyl) groups .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–254 nm .
- Stability Tests : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether or Boc group .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood for synthesis and purification steps due to potential volatile byproducts (e.g., tert-butanol) .
- Waste Disposal : Collect organic waste in designated containers and treat via neutralization or incineration by licensed facilities .
Advanced Research Questions
Q. How does the steric bulk of the TBS group influence reactivity in downstream transformations?
- Methodological Answer :
- Steric Effects : The TBS group hinders nucleophilic attack at the adjacent oxymethyl carbon, making it stable under basic conditions but labile to fluoride ions (e.g., TBAF or HF-pyridine) .
- Case Study : Compare reaction rates of TBS-protected vs. unprotected analogs in Mitsunobu or Grignard reactions. Use kinetic studies (e.g., NMR monitoring) to quantify steric hindrance .
Q. What strategies resolve contradictions in reported toxicity data for tert-butyl piperidine derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. ChemScene LLC). Note discrepancies in acute toxicity classifications (e.g., Category 4 vs. non-hazardous) .
- Experimental Validation : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Correlate results with structural analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
